6-Amino-5-bromopyridine-3-sulfonic acid 6-Amino-5-bromopyridine-3-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 247582-62-3
VCID: VC20769588
InChI: InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)
SMILES: C1=C(C=NC(=C1Br)N)S(=O)(=O)O
Molecular Formula: C5H5BrN2O3S
Molecular Weight: 253.08 g/mol

6-Amino-5-bromopyridine-3-sulfonic acid

CAS No.: 247582-62-3

Cat. No.: VC20769588

Molecular Formula: C5H5BrN2O3S

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-bromopyridine-3-sulfonic acid - 247582-62-3

Specification

CAS No. 247582-62-3
Molecular Formula C5H5BrN2O3S
Molecular Weight 253.08 g/mol
IUPAC Name 6-amino-5-bromopyridine-3-sulfonic acid
Standard InChI InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)
Standard InChI Key AQPIHLQSXPSMHZ-UHFFFAOYSA-N
Isomeric SMILES C1=C(C=NC(=C1Br)[NH3+])S(=O)(=O)[O-]
SMILES C1=C(C=NC(=C1Br)N)S(=O)(=O)O
Canonical SMILES C1=C(C=[NH+]C(=C1Br)N)S(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

Structural Identification and Nomenclature

6-Amino-5-bromopyridine-3-sulfonic acid possesses a pyridine core with three functional groups: an amino group at position 6, a bromine atom at position 5, and a sulfonic acid group at position 3. This arrangement of substituents gives the molecule its distinctive chemical properties and reactivity profile . The compound's structural identifiers are comprehensively documented as shown in Table 1.

Table 1: Structural Identifiers of 6-Amino-5-bromopyridine-3-sulfonic acid

Identifier TypeValue
CAS Number247582-62-3
IUPAC Name6-amino-5-bromopyridine-3-sulfonic acid
Molecular FormulaC₅H₅BrN₂O₃S
InChIInChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)
InChIKeyAQPIHLQSXPSMHZ-UHFFFAOYSA-N
SMILESC1=C(C=NC(=C1Br)N)S(=O)(=O)O

The compound features multiple synonyms based on different numbering systems of the pyridine ring, including 2-amino-3-bromopyridine-5-sulfonic acid, which emphasizes the alternative position numbering starting from the nitrogen atom of the pyridine ring .

Physical and Chemical Properties

6-Amino-5-bromopyridine-3-sulfonic acid exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical research. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 6-Amino-5-bromopyridine-3-sulfonic acid

PropertyValue
Molecular Weight253.08 g/mol
Physical StateSolid
Density2.0±0.1 g/cm³
Melting Point>250°C
XLogP3-AA-0.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Polar Surface Area (PSA)101.66
LogP1.45
Index of Refraction1.669
Exact Mass251.92043 Da

The high melting point (>250°C) indicates strong intermolecular forces, likely including hydrogen bonding between the sulfonic acid groups and potential π-stacking interactions of the aromatic rings . The moderate polar surface area (101.66) and LogP value (1.45) suggest a balance between hydrophilic and hydrophobic properties, which can influence the compound's solubility in various solvents .

Synthesis and Chemical Reactions

Synthetic Routes

One potential synthetic approach involves using 2-amino-5-bromopyridine as a starting material, which can undergo sulfonation at the 3-position to introduce the sulfonic acid group. Alternatively, 2-aminopyridine derivatives can first be sulfonated and then selectively brominated at the 5-position using appropriate brominating agents.

The related compound 5-bromo-2-aminopyridine can be synthesized by treating 2-aminopyridine with N-bromosuccinimide (NBS), suggesting a potential route for introducing the bromine substituent. This could potentially be followed by directed sulfonation to achieve the target molecule.

Chemical Reactions

The search results indicate that 2-aminopyridine-3-sulfonyl chlorides, which are structurally related to 6-amino-5-bromopyridine-3-sulfonic acid, can undergo oxidative reactions with tertiary amines in the presence of air to produce sulfonylethenamines. For example, 2-amino-5-bromopyridine-3-sulfonyl chloride can react with triethylamine to yield the corresponding sulfonylethenamine.

This suggests that 6-Amino-5-bromopyridine-3-sulfonic acid, or its derivatives, could participate in similar reactions, potentially after conversion to the corresponding sulfonyl chloride. The amino group at position 6 and the bromine at position 5 offer additional sites for potential functionalization, making this compound versatile in organic synthesis.

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